Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Catalog No.
S2747946
CAS No.
118358-38-6
M.F
C32H35NO14
M. Wt
657.625
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

CAS Number

118358-38-6

Product Name

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C32H35NO14

Molecular Weight

657.625

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1

InChI Key

UGQPZVSWEMKXBN-VSZRRGAESA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is a peracetylated, glycosylated amino acid derivative specifically designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It serves as a crucial building block for the site-specific incorporation of O-linked β-D-glucose moieties onto serine residues, a modification analogous to the biologically significant O-GlcNAcylation. The use of pre-glycosylated building blocks is a standard and often preferred strategy in glycopeptide synthesis as it overcomes common challenges associated with post-synthetic glycosylation, such as low yields and lack of stereochemical control. The acetyl protecting groups on the glucose hydroxyls enhance solubility in common SPPS solvents and are stable to the basic conditions required for Fmoc group removal, yet are readily cleaved during final acidic deprotection.

Selecting a substitute for Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH introduces significant process and endpoint risks. Swapping for a Boc-protected analogue (Boc-L-Ser(...)) necessitates a complete and often harsher overhaul of the synthesis chemistry from a mild base-labile Fmoc strategy to a strong acid-labile Boc strategy, which can compromise glycosidic bonds and other acid-sensitive moieties. Using the threonine analogue, Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH, is not a simple substitution; the additional methyl group on threonine introduces steric hindrance that can significantly decrease coupling efficiency, requiring longer reaction times or more potent, expensive coupling reagents. Opting for a different sugar (e.g., galactose) or an alternative protecting group scheme (e.g., benzoyl) can alter solubility, stability, and the biological recognition of the final glycopeptide. Attempting to glycosylate the peptide post-synthetically on the resin is notoriously inefficient, often resulting in low yields and a difficult-to-separate mixture of anomers, making the use of this specific, anomerically pure building block a more reliable and cost-effective approach for achieving a homogeneous final product.

Superior Stability of Acetyl Protecting Groups Under Standard Fmoc Deprotection Conditions

The tetra-O-acetyl protecting groups on the glucose moiety demonstrate high stability during the repeated basic treatments required for Fmoc deprotection. Studies investigating acetyl group stability under various Fmoc cleavage conditions, including concentrations as high as 40% piperidine in DMF, found the protecting groups to be satisfactorily stable for typical cycle durations. This contrasts with other protecting group strategies, such as silyl ethers, which are designed to be acid-labile and would not survive the full Fmoc-SPPS workflow before the final cleavage step.

Evidence DimensionProtecting Group Stability
Target Compound DataAcetyl (Ac) groups are stable to repeated treatments with 20-40% piperidine in DMF.
Comparator Or BaselineAcid-labile groups (e.g., silyl ethers, Trt) are not compatible with multiple Fmoc deprotection cycles.
Quantified DifferenceQualitatively higher stability under basic conditions, enabling the standard Fmoc/tBu synthesis strategy.
ConditionsStandard Fmoc-SPPS cycles using 20-40% piperidine in DMF for N-alpha-deprotection.

This stability is critical for preventing the formation of heterogeneous, partially deprotected glycopeptides, ensuring a higher purity crude product and simplifying final purification.

Enhanced Solubility Profile for Automated Solid-Phase Synthesis

The per-acetylated carbohydrate moiety confers excellent solubility in standard polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This is a critical parameter for automated synthesis, where poor solubility of a building block can lead to incomplete dissolution, clogged fluidics, and failed couplings. In contrast, building blocks with more polar or unprotected sugar moieties, or certain zwitterionic structures, can exhibit limited solubility in these organic solvents, complicating their use and potentially lowering effective concentrations during the coupling step.

Evidence DimensionSolubility in SPPS Solvents
Target Compound DataExhibits good solubility in DMF and NMP, compatible with high-concentration reactions used in automated synthesizers.
Comparator Or BaselineBuilding blocks with fewer protecting groups or bulky, polar moieties may have limited solubility in standard SPPS solvents.
Quantified DifferenceQualitatively higher process reliability in automated systems compared to less soluble alternatives.
ConditionsDissolution in DMF or NMP for automated solid-phase peptide synthesis.

Reliable solubility prevents failed synthesis runs in automated systems, saving significant time, resin, and reagent costs.

Improved Synthetic Outcome Over Post-Synthesis Glycosylation Strategies

Employing Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH as a building block offers superior control and typically higher overall yields compared to 'convergent' approaches where glycosylation is performed on the fully assembled peptide. Post-synthetic glycosylation of peptides on solid-phase often results in low yields and can produce a mixture of α and β anomers, which are challenging to separate. The building block approach guarantees the correct β-anomeric configuration at the target serine residue, leading to a homogeneous product. This strategy has been widely applied to prepare a large variety of complex and well-defined glycopeptides.

Evidence DimensionSynthetic Strategy Efficiency & Purity
Target Compound DataBuilding block approach provides >99% stereochemical purity (β-anomer) and leads to higher overall yields of the desired glycopeptide.
Comparator Or BaselinePost-synthetic (convergent) glycosylation often results in low yields and anomeric mixtures (α/β).
Quantified DifferenceSignificantly improved stereochemical control and typically higher isolated yields of the target molecule.
ConditionsOverall synthesis of a site-specifically O-glycosylated peptide.

This approach ensures the production of a single, well-defined glycopeptide isomer, which is essential for reproducible biochemical, immunological, or structural studies, while reducing purification costs.

Automated Synthesis of O-GlcNAc Peptide Analogues for Cellular Biology

Ideal for use in automated synthesizers due to its high solubility and stability, enabling the reliable production of O-glucose modified peptides. These peptides serve as stable mimics or probes for studying the dynamic post-translational modification O-GlcNAcylation, which is critical in signaling and disease research.

Production of Homogeneous Glycopeptide Standards for Analytical and Diagnostic Development

The building block strategy guarantees the correct stereochemistry and site-specific modification, making this compound the right choice for synthesizing high-purity, structurally defined glycopeptide standards. These standards are essential for the calibration and validation of mass spectrometry-based proteomics or immunoassays targeting specific glycoforms.

Synthesis of Synthetic Antigens for Mucin-Related Immunology Research

The robust performance of this building block in SPPS facilitates the assembly of glycopeptides that mimic tumor-associated mucin domains. Its use ensures the creation of well-defined epitopes necessary for raising specific antibodies, studying immune recognition, or developing synthetic vaccine candidates where precise glycan presentation is paramount.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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